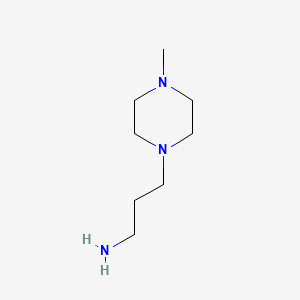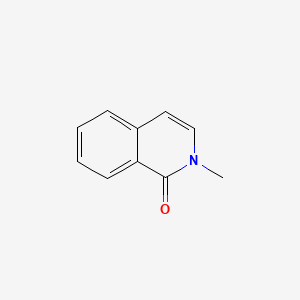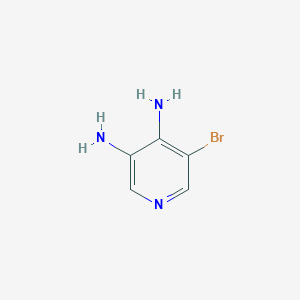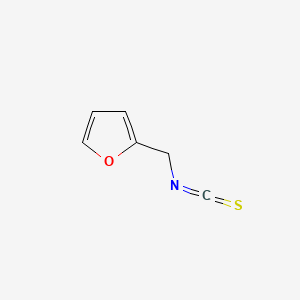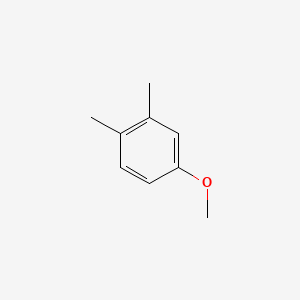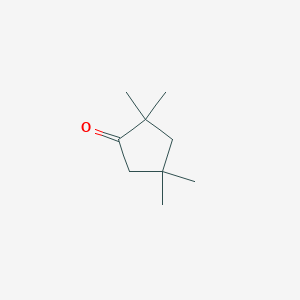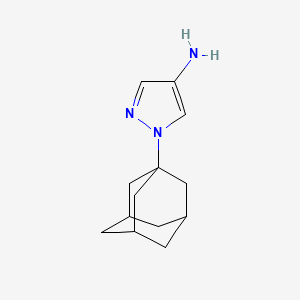
1-(1-adamantyl)-1H-pirazol-4-amina
Descripción general
Descripción
1-(1-Adamantyl)-1H-pyrazol-4-amine is a compound that features an adamantane moiety attached to a pyrazole ring. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while pyrazole is a five-membered aromatic ring containing two nitrogen atoms. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various fields of chemistry and pharmacology.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and viral infections.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
Target of Action
It’s worth noting that adamantane derivatives, such as amantadine, have been found to interact with various targets, including the m2 proton channel of the influenza a virus and nmda receptors .
Mode of Action
Similar compounds like amantadine act as a nicotinic antagonist, dopamine agonist, and noncompetitive nmda antagonist . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, amantadine, an adamantane derivative, has been shown to antagonize the influenza virus A M2 proton channel, preventing endosomal escape .
Pharmacokinetics
Amantadine, a related compound, has a bioavailability of 86-90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10-31 hours, and is excreted in urine . These properties may provide some insight into the potential ADME properties of 1-(1-adamantyl)-1H-pyrazol-4-amine.
Análisis Bioquímico
Biochemical Properties
1-(1-Adamantyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 1-(1-adamantyl)-1H-pyrazol-4-amine can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 1-(1-adamantyl)-1H-pyrazol-4-amine on cells are diverse and depend on the cell type and the concentration of the compound. In some cell types, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-(1-adamantyl)-1H-pyrazol-4-amine can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the production of ATP and other metabolites .
Molecular Mechanism
At the molecular level, 1-(1-adamantyl)-1H-pyrazol-4-amine exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of these targets . For example, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for signal transduction . Additionally, 1-(1-adamantyl)-1H-pyrazol-4-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-adamantyl)-1H-pyrazol-4-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 1-(1-adamantyl)-1H-pyrazol-4-amine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(1-adamantyl)-1H-pyrazol-4-amine in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
1-(1-Adamantyl)-1H-pyrazol-4-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-(1-adamantyl)-1H-pyrazol-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, binding to plasma proteins can modulate the compound’s bioavailability and distribution to target tissues .
Subcellular Localization
The subcellular localization of 1-(1-adamantyl)-1H-pyrazol-4-amine is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization to these compartments can enhance or inhibit its interactions with specific biomolecules, thereby modulating its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of 1-adamantylamine: This can be achieved by the reaction of adamantane with ammonia in the presence of a catalyst such as platinum or palladium.
Synthesis of 1-(1-adamantyl)-1H-pyrazole: This step involves the reaction of 1-adamantylamine with hydrazine and an appropriate ketone or aldehyde to form the pyrazole ring.
Amination of the pyrazole ring:
Industrial Production Methods
Industrial production of 1-(1-adamantyl)-1H-pyrazol-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Adamantyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrazines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Adamantyl)-1H-pyrazole: Lacks the amino group at the 4-position of the pyrazole ring.
1-(1-Adamantyl)-3-methyl-1H-pyrazol-4-amine: Contains a methyl group at the 3-position of the pyrazole ring.
1-(1-Adamantyl)-1H-pyrazol-4-carboxamide: Contains a carboxamide group at the 4-position of the pyrazole ring.
Uniqueness
1-(1-Adamantyl)-1H-pyrazol-4-amine is unique due to the presence of both the adamantane moiety and the amino group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
1-(1-adamantyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRIZXQKNHEDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649341 | |
| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172870-54-0 | |
| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


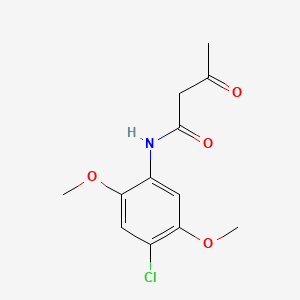

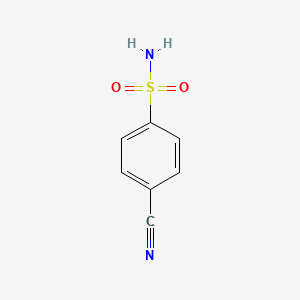
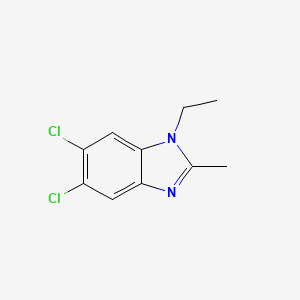

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)

